molecular formula C21H16N2O2 B13128201 1-Amino-4-(2-methylanilino)anthracene-9,10-dione CAS No. 54946-78-0

1-Amino-4-(2-methylanilino)anthracene-9,10-dione

Katalognummer: B13128201
CAS-Nummer: 54946-78-0
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: JPHKTVKOJQHNSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-(2-methylanilino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an amino group and a methylanilino group attached to the anthracene-9,10-dione core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Amino-4-(2-methylanilino)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-dichloroanthraquinone with 2-methylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-(2-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

1-Amino-4-(2-methylanilino)anthracene-9,10-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-4-(2-methylanilino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-4-hydroxy-2-methoxyanthraquinone
  • 1-Amino-4-(methylamino)anthraquinone
  • 1,4-Bis(amino)anthracene-9,10-dione

Uniqueness

1-Amino-4-(2-methylanilino)anthracene-9,10-dione is unique due to the presence of both an amino group and a methylanilino group, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

54946-78-0

Molekularformel

C21H16N2O2

Molekulargewicht

328.4 g/mol

IUPAC-Name

1-amino-4-(2-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-2-5-9-16(12)23-17-11-10-15(22)18-19(17)21(25)14-8-4-3-7-13(14)20(18)24/h2-11,23H,22H2,1H3

InChI-Schlüssel

JPHKTVKOJQHNSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.